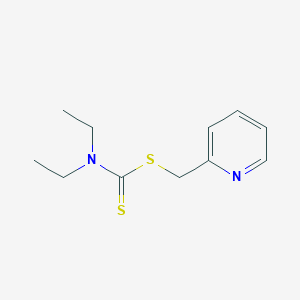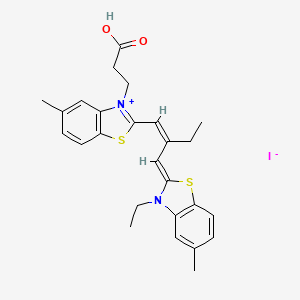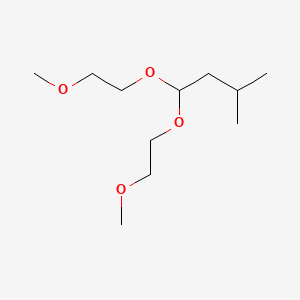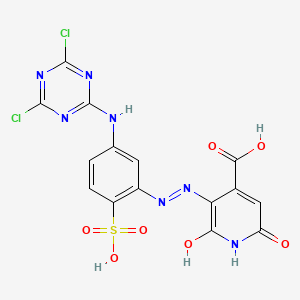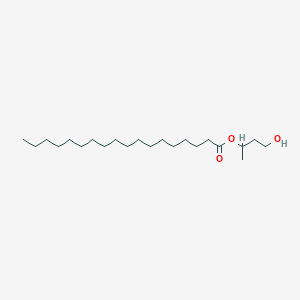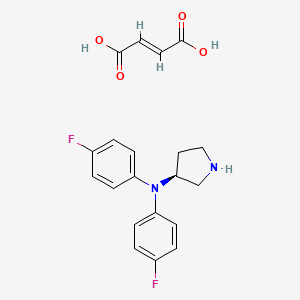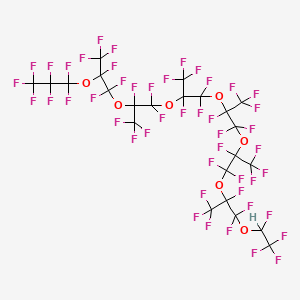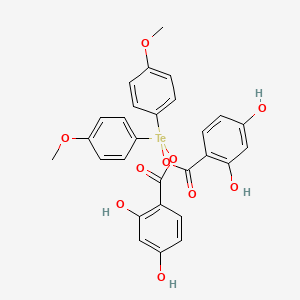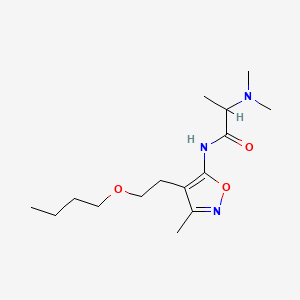
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Butoxyethyl Group: The butoxyethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base.
Attachment of Dimethylamino Propionamide: The final step involves the amidation reaction where the dimethylamino propionamide group is attached to the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)acetamide
- N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)butyramide
Uniqueness
N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(dimethylamino)propionamide is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
94027-96-0 |
|---|---|
Formule moléculaire |
C15H27N3O3 |
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
N-[4-(2-butoxyethyl)-3-methyl-1,2-oxazol-5-yl]-2-(dimethylamino)propanamide |
InChI |
InChI=1S/C15H27N3O3/c1-6-7-9-20-10-8-13-11(2)17-21-15(13)16-14(19)12(3)18(4)5/h12H,6-10H2,1-5H3,(H,16,19) |
Clé InChI |
LCSCBDRLGBUJHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC1=C(ON=C1C)NC(=O)C(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




